molecular formula C11H8BrNO3 B12291410 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid

2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid

Cat. No.: B12291410
M. Wt: 282.09 g/mol
InChI Key: SDFQNXBNPKTVHY-UHFFFAOYSA-N
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Description

2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol . This compound is known for its unique structure, which includes a brominated indole ring and an oxoacetic acid moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The brominated indole ring can interact with various enzymes and receptors, leading to changes in cellular processes. The oxoacetic acid moiety may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-6-methyl-3-indolyl)-2-oxoacetic Acid
  • 2-(6-Chloro-5-methyl-3-indolyl)-2-oxoacetic Acid
  • 2-(6-Bromo-5-ethyl-3-indolyl)-2-oxoacetic Acid

Uniqueness

2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid is unique due to its specific bromination pattern and the presence of the oxoacetic acid group. This combination of structural features imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C11H8BrNO3/c1-5-2-6-7(10(14)11(15)16)4-13-9(6)3-8(5)12/h2-4,13H,1H3,(H,15,16)

InChI Key

SDFQNXBNPKTVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC=C2C(=O)C(=O)O

Origin of Product

United States

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